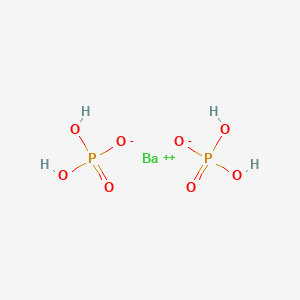

Barium bis(dihydrogenorthophosphate)

Overview

Description

Synthesis Analysis

The synthesis of Barium bis(dihydrogenorthophosphate) and related compounds often involves the reaction of barium sources with phosphate ions under controlled conditions. For instance, Barium bis(hydrogenphosphoramidate) monohydrate can be synthesized by mixing potassium hydrogenphosphoramidate with barium chloride solutions at specific pH values, leading to compounds that are stable at room temperature and undergo various transformations upon heating (Sato & Watanabe, 1985).

Molecular Structure Analysis

The molecular structure of Barium bis(dihydrogenorthophosphate) and similar barium phosphate compounds is characterized by the coordination of barium ions with phosphate groups. Structures can vary significantly, with layered arrangements or complex coordination geometries involving polyhedra, octahedra, and tetrahedra configurations, as seen in compounds like Barium dicobalt(II) bis(phosphate) (Bircsak & Harrison, 1998).

Chemical Reactions and Properties

Barium phosphate compounds exhibit interesting chemical behavior, including thermal decomposition and phase transitions. For example, Barium bis(hydrogenphosphoramidate) undergoes decomposition by water to produce orthophosphate, which then condenses to form polyphosphates and finally barium metaphosphate above 500 °C (Sato & Watanabe, 1985).

Physical Properties Analysis

The physical properties of Barium bis(dihydrogenorthophosphate) are closely linked to its structure, with significant implications for its stability, solubility, and thermal behavior. The crystal structure, determined through X-ray crystallography, often reveals intricate arrangements that influence the compound's physical characteristics (Kuratieva et al., 2005).

Chemical Properties Analysis

Barium bis(dihydrogenorthophosphate) demonstrates a range of chemical properties, including reactivity with various chemical agents and behavior under different conditions. Its thermal decomposition, interaction with water, and phase transitions are of particular interest, providing insights into the compound's stability and potential applications (Sato & Watanabe, 1985).

Scientific Research Applications

Thermal Behavior and Synthesis

Barium bis(dihydrogenorthophosphate) undergoes distinct thermal transformations that are of significant interest in materials science. Sato and Watanabe (1985) detailed the synthesis and thermal decomposition of related barium compounds, noting that barium bis(hydrogenphosphoramidate) decomposes upon heating to produce orthophosphates, which further condense into polyphosphates and eventually form barium metaphosphate above 500 °C. This behavior underscores the potential for creating various barium phosphate materials with applications ranging from catalysis to materials synthesis (Sato & Watanabe, 1985).

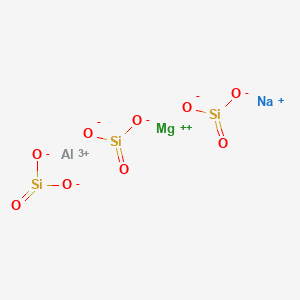

Structural Characteristics

The structure of barium bis(dihydrogenorthophosphate) and its analogs has been extensively studied to understand their coordination chemistry and potential applications in material science. Kuratieva et al. (2005) reported the crystal structure of barium bis(dihydrogenphosphate), highlighting its layers of hypophosphite anions and barium cations, which exhibit square antiprismatic coordination. This structural information is crucial for the development of novel materials with specific optical or catalytic properties (Kuratieva et al., 2005).

Reactivity and Applications in Synthesis

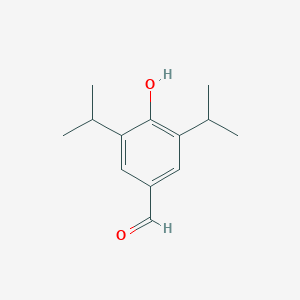

Barium bis(dihydrogenorthophosphate) and related compounds are also investigated for their reactivity and potential applications in chemical synthesis. Effenberger and Straub (1987) described a novel preparation method for dihydroxyacetone phosphate using a stable barium salt, showcasing the utility of barium compounds in enzymatic aldol reactions. This highlights the role of barium compounds as intermediates in synthesizing complex organic molecules, which could have applications in pharmaceuticals and biotechnology (Effenberger & Straub, 1987).

Mechanism of Action

Target of Action

Barium bis(dihydrogenorthophosphate), also known as Phosphoric acid, barium salt (2:1), is a chemical compound with the formula BaH4O8P2 It’s known that barium compounds can affect various systems in the body, including the cardiovascular and renal systems .

Mode of Action

For instance, barium can interfere with the functioning of the heart by blocking potassium channels, which can lead to changes in heart rhythm .

Biochemical Pathways

For example, they can interfere with the function of potassium channels, affecting the electrical activity of the heart .

Pharmacokinetics

, which could affect their absorption, distribution, metabolism, and excretion (ADME) properties. The bioavailability of barium compounds can be influenced by their solubility and the presence of other substances that can form insoluble complexes with barium .

Result of Action

Exposure to barium compounds can lead to various health effects, including cardiovascular and kidney diseases, and metabolic, neurological, and mental disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Barium bis(dihydrogenorthophosphate). For instance, the presence of other substances in the environment that can form complexes with barium could affect its bioavailability and toxicity . Furthermore, the level of exposure to barium compounds can vary depending on environmental concentrations, which can influence their health effects .

Future Directions

properties

IUPAC Name |

barium(2+);dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPOLWHQYJSKCT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)[O-].OP(=O)(O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH4O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872574 | |

| Record name | Barium bis(dihydrogenorthophosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13466-20-1 | |

| Record name | Phosphoric acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium bis(dihydrogenorthophosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium bis(dihydrogenorthophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.